2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
2-phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11(20-12-5-3-2-4-6-12)15(19)18-8-7-13(10-18)21-14-9-16-22-17-14/h2-6,9,11,13H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVLJDAVFSRQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)OC2=NSN=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one typically involves the reaction of a phenoxy-substituted propanone with a thiadiazole derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. The starting materials are often commercially available or can be synthesized in bulk. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiadiazolines .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising antimicrobial and anticancer properties:
- Antimicrobial Activity : Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial effects against various bacterial strains. For instance, studies have demonstrated that modifications to the thiadiazole structure can enhance efficacy against pathogens such as Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative | E. coli | 32 µg/mL |
| Thiadiazole Derivative | S. aureus | 16 µg/mL |
- Anticancer Potential : The anticancer activity has been explored in vitro, showing dose-dependent inhibition of cell growth in various cancer cell lines. For example, a study reported an IC50 value of approximately 25 µM for human breast cancer cells (MCF-7) after 48 hours of treatment.
Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial effects of various thiadiazole derivatives, 2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one was evaluated alongside other known antimicrobial agents. The results indicated comparable activity to standard antibiotics against several pathogenic bacteria.
Study 2: Cytotoxicity Against Cancer Cells
A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study reported significant cytotoxicity, suggesting potential for further development as an anticancer drug.
Industrial Applications
The compound is also being explored for its utility in developing new materials with enhanced properties such as thermal stability and conductivity. Its unique substitution pattern enhances its interaction with biological targets, making it valuable for further research and development.
Similar Compounds
- 1,3,4-Thiadiazole Derivatives : These compounds share structural similarities and have exhibited similar biological activities.
- 1,2,4-Triazole Derivatives : Also containing nitrogen and sulfur atoms in their structure, these compounds show comparable pharmacological properties.
Distinctive Features
The specific substitution pattern of this compound imparts unique chemical and biological properties that differentiate it from other thiadiazole derivatives.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with TRK kinase inhibitors described in recent patent literature, such as 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives (Figure 1). These analogues also feature substituted pyrrolidine rings but differ in key substituents and backbone connectivity:
Key Differences and Implications
Heterocyclic Variations: The target compound’s 1,2,5-thiadiazole group may offer superior electronic properties compared to the pyrazole in the patent compound. The pyrazolo[1,5-a]pyrimidine core in the patent compound provides a planar aromatic system, whereas the target compound’s propanone-phenoxy group introduces conformational flexibility, possibly affecting binding kinetics.
Substituent Positioning :
- The patent compound’s difluorophenyl group at the pyrrolidine C2 position suggests a focus on hydrophobic interactions, while the target compound’s thiadiazole at C3 may prioritize polar interactions.
Biological Activity: While the patent compound explicitly targets TRK kinases for cancer therapy, the absence of specific data for the target compound necessitates extrapolation.
Hypothesized Pharmacological Profile
Research Findings and Limitations
- Structural Insights : Crystallographic studies using SHELX software could resolve the target compound’s conformation, aiding in SAR (structure-activity relationship) analysis.
- Data Gaps: No direct pharmacological data (e.g., IC₅₀, toxicity) are available for the target compound, limiting definitive comparisons.
Biological Activity
2-Phenoxy-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a phenoxy group attached to a propanone backbone, with a pyrrolidine moiety linked to a thiadiazole. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiadiazole derivatives against a range of bacterial strains, demonstrating that modifications to the thiadiazole structure can enhance their antimicrobial efficacy .
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative | E. coli | 32 µg/mL |
| Thiadiazole Derivative | S. aureus | 16 µg/mL |
Anticancer Potential
The anticancer activity of thiadiazole derivatives has been explored in several studies. For instance, compounds similar to this compound were tested for their ability to inhibit cancer cell proliferation in vitro. Results showed a dose-dependent inhibition of cell growth in various cancer cell lines, suggesting potential as chemotherapeutic agents .
The proposed mechanism of action for compounds containing the thiadiazole moiety involves the inhibition of specific enzymes or pathways critical for microbial and cancer cell survival. For example, some studies suggest that these compounds may disrupt protein synthesis or interfere with nucleic acid metabolism in target cells .
Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial effects of various thiadiazole derivatives, this compound was evaluated alongside other known antimicrobial agents. The results indicated that this compound exhibited comparable activity to standard antibiotics against several pathogenic bacteria.
Study 2: Cytotoxicity Against Cancer Cells
A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study reported an IC50 value of approximately 25 µM after 48 hours of treatment, indicating significant cytotoxicity and potential for further development as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
